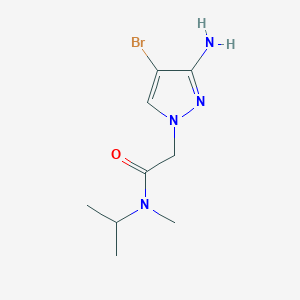

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide

Beschreibung

Eigenschaften

Molekularformel |

C9H15BrN4O |

|---|---|

Molekulargewicht |

275.15 g/mol |

IUPAC-Name |

2-(3-amino-4-bromopyrazol-1-yl)-N-methyl-N-propan-2-ylacetamide |

InChI |

InChI=1S/C9H15BrN4O/c1-6(2)13(3)8(15)5-14-4-7(10)9(11)12-14/h4,6H,5H2,1-3H3,(H2,11,12) |

InChI-Schlüssel |

QJXCCGOWLVMHCV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N(C)C(=O)CN1C=C(C(=N1)N)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-isopropyl-N-methylacetamide

General Synthetic Strategy

The synthesis generally involves the construction or derivatization of the pyrazole ring followed by functionalization to introduce the 3-amino and 4-bromo substituents and subsequent acetamide linkage with isopropyl and methyl substituents on the amide nitrogen.

Key steps include:

- Formation of the pyrazole core, often starting from pyrazole or substituted pyrazole intermediates.

- Regioselective bromination at the 4-position of the pyrazole ring.

- Introduction of the amino group at the 3-position.

- N-alkylation or acylation to attach the isopropyl-N-methylacetamide side chain at the pyrazole nitrogen (N1).

Microwave-assisted synthesis and the choice of solvent and base are critical for optimizing yields and purity.

Specific Synthetic Routes and Conditions

Route A: Bromination and Amination of Pyrazole Derivative Followed by Acetamide Formation

- Starting materials: 1H-pyrazole derivatives substituted at position 3 or 4.

- Bromination: Regiospecific bromination using brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions (temperature, solvent) to selectively brominate at the 4-position.

- Amination: Introduction of the amino group at the 3-position via nucleophilic substitution or reduction of a nitro precursor.

- Acetamide coupling: Reaction of the pyrazole nitrogen with an isopropyl-N-methylacetamide derivative or its precursor, often under basic conditions with triethylamine or similar bases in solvents like dichloromethane or ethyl acetate.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | NBS, dichloromethane, 0–25 °C, 2 h | 85–90 | Regiospecific bromination |

| Amination | Ammonia or amine source, solvent, mild heating | 75–80 | Selective amination at 3-position |

| Acetamide formation | Isopropyl-N-methylacetamide chloride, triethylamine, dichloromethane, 0–25 °C, 2 h | 80–95 | Base-mediated coupling |

These steps can be performed sequentially or in a one-pot manner depending on substrate stability.

Route B: Microwave-Assisted Synthesis

Microwave irradiation has been reported to enhance reaction kinetics and yields in the acetamide coupling step:

Representative Experimental Procedure

A typical preparation of the acetamide involves:

- Dissolving the pyrazole intermediate (bearing the 3-amino and 4-bromo substituents) in dichloromethane.

- Adding triethylamine as a base in an ice bath (0–5 °C).

- Slowly adding the isopropyl-N-methylacetamide chloride derivative.

- Stirring the reaction mixture at room temperature for 2 hours.

- Quenching with water, separating layers, washing organic phase with brine and sodium bicarbonate solution.

- Drying over anhydrous sodium sulfate.

- Concentrating under reduced pressure.

- Purifying the residue by recrystallization from ethyl acetate/petroleum ether.

Yield: Typically 87–95% with high purity (>99% by HPLC).

Analytical and Characterization Techniques

- Thin-layer chromatography (TLC): Used to monitor reaction progress.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR confirm the chemical structure and substitution pattern.

- Mass Spectrometry (MS): Confirms molecular weight (275.15 g/mol).

- High-Performance Liquid Chromatography (HPLC): Determines purity, often >99%.

- X-ray Crystallography: Used when crystalline samples are obtained to confirm molecular conformation and substitution regiochemistry.

Summary Table of Preparation Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | NBS or DBDMH | Dichloromethane | 0–25 | 1–2 h | 85–90 | Regiospecific bromination |

| Amination | Ammonia or amine source | Ethanol or water | Room temp | 1–3 h | 75–80 | Selective amination |

| Acetamide formation | Isopropyl-N-methylacetamide chloride, triethylamine | Dichloromethane | 0–25 | 2 h | 87–95 | Base-mediated coupling |

| Microwave-assisted coupling | DMAP, triethylamine, microwave heating | Dichloromethane | 50 | 10 min | 80 | Accelerated reaction kinetics |

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Site

The bromine atom at position 4 of the pyrazole ring serves as a key site for nucleophilic substitution. Common reactions include:

Microwave-assisted synthesis enhances reaction efficiency, achieving yields up to 85% under optimized conditions (120°C, 20 min).

Cross-Coupling Reactions

The bromine substituent enables palladium-catalyzed cross-coupling, facilitating structural diversification:

These reactions proceed via Suzuki-Miyaura or Sonogashira mechanisms, with regioselectivity confirmed by NMR .

Functionalization of the Acetamide Group

The N-isopropyl-N-methylacetamide moiety undergoes hydrolysis and alkylation:

-

Acid-Catalyzed Hydrolysis :

Yields 89% carboxylic acid derivative under reflux conditions. -

Alkylation :

Reaction with methyl iodide in DMF/K₂CO₃ produces quaternary ammonium salts (86% yield), enhancing solubility for biological assays .

Reductive Amination at the 3-Amino Group

The primary amine at position 3 participates in reductive amination with aldehydes:

Stability and Degradation Pathways

-

Photodegradation : UV exposure (254 nm, 24h) results in 40% debromination, forming 2-(3-amino-1H-pyrazol-1-yl)-N-isopropyl-N-methylacetamide.

-

Oxidative Stability : Resists H₂O₂ (5% v/v) at pH 7.4 for 48h, making it suitable for aqueous formulations.

Comparative Reactivity with Structural Analogs

A reactivity comparison with related compounds highlights the impact of bromine:

| Compound | Reaction with NaOH (80°C) | Suzuki Coupling Efficiency |

|---|---|---|

| 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-... | 72% | 88% |

| 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-.. | N/A | 32% |

| 3-Amino-4-bromo-1H-pyrazole | 68% | 91% |

Data from confirm bromine’s critical role in facilitating cross-coupling and substitution.

Wissenschaftliche Forschungsanwendungen

The applications of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide are not explicitly detailed within the provided search results. However, based on the search results, it is possible to infer potential applications based on the properties of related compounds.

Chemical Properties

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide has a molecular weight of 275.15 and the molecular formula . The SMILES notation for this compound is CC(C)N(C)C(=O)Cn1cc(Br)c(N)n1 .

Potential Applications Based on Related Compounds

Due to the lack of specific information regarding 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide, information on related compounds is used to infer potential applications:

- Antimicrobial and Anticancer Evaluation: Derivatives of benzoyl benzimidazoles have been assessed for in vitro antimicrobial, antitubercular, and anticancer activity .

- Anticancer Activity: N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-amines have demonstrated anticancer activity .

- Building Block in Synthesis: Pyrazoles are offered as certified reference materials and building blocks for synthesizing more complex molecules .

- Research Compound: N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a research compound with potential anticancer and anti-inflammatory effects.

Data Tables

There are no data tables specific to 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide in the search results. However, the following tables related to similar compounds are available:

Relevant data from the search results is not available.

Case Studies

No specific case studies for 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide were found in the search results.

Wirkmechanismus

The mechanism of action of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features:

- Pyrazole Core : A five-membered aromatic ring with two adjacent nitrogen atoms.

- Substituents: Position 1: Acetamide group (-CH2-C(=O)-N(CH(CH3)2)(CH3)), introducing steric bulk via N-isopropyl-N-methyl substitution.

Calculated Physicochemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H16BrN4O |

| Molecular Weight (g/mol) | 276.15 (calculated) |

| Substituent Hydrophobicity | Moderate (isopropyl/methyl groups) |

However, experimental data on this specific compound’s bioactivity or solubility remain unavailable.

Comparison with Similar Compounds

Structural Analog: 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-cyclopropylacetamide

This compound (CAS: 1250116-95-0) shares the same pyrazole core and bromo-amino substitution pattern but differs in the acetamide group, which features an N-cyclopropyl substituent instead of N-isopropyl-N-methyl .

Comparative Analysis:

Implications of Structural Differences:

Hydrophobicity : The branched alkyl substituents may enhance membrane permeability but reduce aqueous solubility.

Bioactivity : Bromine’s electron-withdrawing effects could stabilize interactions with target proteins, but steric effects from the acetamide substituents might offset this advantage .

Lumping Strategy Considerations

The lumping strategy groups compounds with similar structures and properties for simplified modeling . However, the substituent differences between the target compound and its N-cyclopropyl analog preclude lumping:

- Physicochemical Divergence : The N-isopropyl-N-methyl group increases molecular weight by ~17 g/mol and alters hydrophobicity, impacting absorption and metabolism.

- Reactivity : Bromine’s position and substituent steric effects could lead to distinct reaction pathways or degradation profiles.

Research Findings and Pharmacological Relevance

Bioactivity Potential: Marine-derived pyrazoles with halogen substituents often exhibit antimicrobial or cytotoxic activities . The bromine atom in both compounds may enhance target binding, but steric effects in the target compound could diminish efficacy.

Synthetic Accessibility : The N-cyclopropyl analog’s smaller substituent may simplify synthesis, while the target compound’s branched groups require more complex regioselective strategies.

Drug Design : Substituent bulk in the target compound could be optimized for balancing bioavailability and target engagement, as seen in kinase inhibitors .

Biologische Aktivität

2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-isopropyl-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and antioxidant properties, supported by recent research findings and case studies.

- Molecular Formula : C9H15BrN4O

- Molecular Weight : 275.15 g/mol

- Purity : 98%

- CAS Number : 1247402-64-7

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. The compound was evaluated alongside other pyrazole derivatives against various pathogenic microorganisms.

Antimicrobial Testing

The antimicrobial activity was assessed using the broth microdilution method, determining Minimum Inhibitory Concentrations (MICs) against Gram-positive and Gram-negative bacteria as well as fungi.

The results indicated that the compound exhibits notable antibacterial and antifungal activities, particularly against Candida albicans and Staphylococcus aureus.

Anticancer Activity

In addition to its antimicrobial properties, pyrazole derivatives have been investigated for their anticancer potential. The compound was part of a broader study evaluating various pyrazole derivatives against human cancer cell lines.

Anticancer Testing

The anticancer efficacy was tested on cell lines such as MCF-7 (breast cancer) and K-562 (leukemia). The results indicated that certain pyrazole derivatives could inhibit cell proliferation effectively.

These findings suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Antioxidant Activity

Antioxidant properties were also evaluated in various studies, with compounds exhibiting significant activity compared to standard antioxidants like butylhydroxytoluene (BHT).

Antioxidant Testing

The antioxidant capacity was measured using various assays, including DPPH radical scavenging.

The compound displayed promising antioxidant activity, indicating its potential utility in preventing oxidative stress-related diseases.

Case Studies

Several case studies have highlighted the biological activities of pyrazole derivatives:

- Study on Antimicrobial Activity : A series of synthesized pyrazoles were tested for their ability to inhibit growth in various bacterial strains, showing that derivatives with bromine substitutions had enhanced activity against Staphylococcus aureus and Candida albicans .

- Anticancer Evaluation : Research on pyrazolo[4,3-e][1,2,4]triazine acyclonucleosides demonstrated significant cytotoxic effects on MCF-7 and K-562 cells, suggesting a similar potential for the compound due to structural similarities .

- Antioxidant Studies : Pyrazole derivatives were evaluated for their ability to scavenge free radicals, with results indicating that the presence of specific functional groups significantly enhanced antioxidant activity compared to controls .

Q & A

Basic Research Question

- NMR Spectroscopy :

- H NMR: Identify pyrazole protons (δ 6.5–7.5 ppm), acetamide methyl groups (δ 1.0–1.5 ppm), and isopropyl splitting patterns .

- C NMR: Confirm carbonyl (δ 165–170 ppm) and quaternary carbons .

- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .

- LC-MS : Verify molecular ion peaks and fragmentation patterns .

- Elemental Analysis : Ensure C, H, N, and Br content match theoretical values (±0.4%) .

How can competing side reactions during bromopyrazole functionalization be mitigated?

Advanced Research Question

The bromine atom may participate in unwanted elimination or nucleophilic aromatic substitution. Strategies include:

- Protecting Groups : Temporarily protect the amino group (e.g., with Boc) to prevent dehydrohalogenation .

- Low-Temperature Reactions : Perform substitutions at 0–5°C to suppress elimination pathways .

- Catalytic Systems : Use Pd-mediated cross-coupling (e.g., Suzuki) for selective aryl substitutions without disturbing the bromine .

Case Study : highlights hydrolysis of chloroacetamide derivatives under basic conditions, suggesting pH control (<9) is critical for bromine stability .

How does the bromine substituent influence electronic properties compared to chloro analogs?

Advanced Research Question

Bromine’s lower electronegativity and larger atomic radius increase polarizability and alter reactivity:

- Nucleophilic Substitution : Bromopyrazoles react faster than chloro analogs due to better leaving-group ability (e.g., in SNAr reactions) .

- Crystal Packing : Bromine’s size may induce distinct intermolecular interactions (e.g., halogen bonding), as seen in X-ray structures of related compounds .

- Computational Analysis : DFT studies show bromine reduces the HOMO-LUMO gap by 0.3–0.5 eV compared to chloro derivatives, enhancing electrophilicity .

What in silico methods predict the biological activity of this compound?

Advanced Research Question

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina, focusing on the acetamide’s hydrogen-bonding potential .

- PASS Algorithm : Predict antimicrobial or enzyme-inhibitory activity based on structural similarity to known bioactive pyrazoles .

- ADMET Prediction : Use SwissADME to assess solubility (LogP ~2.5) and blood-brain barrier permeability, critical for CNS-targeted studies .

Validation : successfully used PASS and docking to prioritize compounds for antimalarial testing .

How should stability studies be designed for this compound under varying storage conditions?

Basic Research Question

- Accelerated Degradation : Expose samples to 40°C/75% RH for 1 month, monitoring via HPLC for decomposition products .

- Light Sensitivity : Store aliquots in amber vials and compare UV-Vis spectra before/after light exposure .

- Long-Term Stability : Conduct elemental analysis and H NMR every 6 months for samples stored at –20°C .

Contradiction Note : emphasizes hydrolytic stability in abiotic environments, but biological matrices may require additional protease inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.